molecular formula C11H8N2S B1602056 3-Amino-5-phenylthiophene-2-carbonitrile CAS No. 83060-72-4

3-Amino-5-phenylthiophene-2-carbonitrile

Cat. No. B1602056
CAS RN: 83060-72-4
M. Wt: 200.26 g/mol
InChI Key: AYJOWWJCBULTIM-UHFFFAOYSA-N
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Description

“3-Amino-5-phenylthiophene-2-carbonitrile” is a chemical compound with a molecular weight of 200.26 .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “3-Amino-5-phenylthiophene-2-carbonitrile”, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “3-Amino-5-phenylthiophene-2-carbonitrile” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

“3-Amino-5-phenylthiophene-2-carbonitrile” is a solid at room temperature . Its melting point and boiling point are predicted to be 142.81°C and 405.5°C at 760 mmHg, respectively . The predicted density is 1.3 g/cm3, and the refractive index is n20D 1.68 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Amino-5-phenylthiophene-2-carbonitrile and its derivatives play a significant role in the synthesis of various heterocyclic compounds. For instance, it has been used in the Gewald synthesis to create novel 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds with potential antitumor properties (Khalifa & Algothami, 2020). Additionally, it has been utilized in the synthesis of [1,2]dithiolo[3,4-b]pyridines through the reaction of dithiomalondianilide with arylmethylidenemalononitriles (Dotsenko et al., 2015).

Corrosion Inhibition

Certain derivatives of 3-Amino-5-phenylthiophene-2-carbonitrile, specifically 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. Their inhibition efficiency increases with concentration and exhibits adsorption on the metal surface, acting as anodic type inhibitors (Verma et al., 2015).

Photoluminescent Materials

Research on the electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene has led to the discovery of a new class of photoluminescent materials. These materials exhibit unique absorbance and photoluminescence characteristics, which are promising for applications in various optical and electronic devices (Ekinci et al., 2000).

Antimicrobial and Antifungal Agents

Derivatives of 3-Amino-5-phenylthiophene-2-carbonitrile have been synthesized and tested for their antimicrobial and antifungal activities. These compounds, incorporating benzotriazole moieties or thiadiazole derivatives, demonstrate potential as effective agents against various microbial and fungal strains (Al-Omran et al., 2002).

Safety And Hazards

The safety information for “3-Amino-5-phenylthiophene-2-carbonitrile” indicates that it has a GHS07 signal word “Warning” with hazard statements H302, H312, H315, H319, H332, and H335 .

properties

IUPAC Name

3-amino-5-phenylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c12-7-11-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJOWWJCBULTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574536
Record name 3-Amino-5-phenylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-phenylthiophene-2-carbonitrile

CAS RN

83060-72-4
Record name 3-Amino-5-phenylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium sulfide (0.95 g, 12.23 mmol) in DMF (12.5 mL) was added a solution of 3-chloro-3-phenylprop-2-enenitrile (2 g, 12.23 mmol) in DMF (5 mL) at rt for 5 min and stirred the mixture at 60-70° C. for 2 h. Then chloroacetonitrile (0.77 mL, 12.23 mmol) was added dropwise to the reaction mixture and again stirred at 60-70° C. for 2 h. Then, a solution of sodium methoxide (0.66 g, 12.23 mmol) in methanol (5 mL) was added dropwise and stirring was continued for 1 h at the same temperature. The mixture was allowed to rt and poured into cold water and stirred for 15 min. The solid separated was filtered, washed with water and dried. The solid was recrystallized from hexane-chloroform to give the product as a pale brown color solid (150 mg, 8%), nip 158-160° C. 1H NMR (400 MHz, CDCl3): δ 7.52-7.54 (2H, m), 7.37-7.41 (3H, m), 6.75 (1H, s), 4.48 (2H, s); LC-MS (negative ion mode): m/z 199 (M−H)−.
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.77 mL
Type
reactant
Reaction Step Three
Quantity
0.66 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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